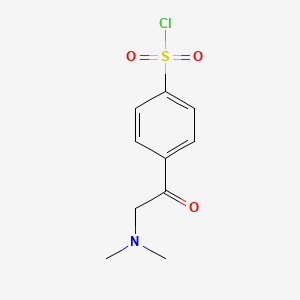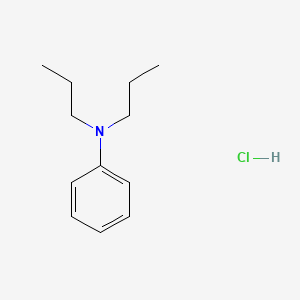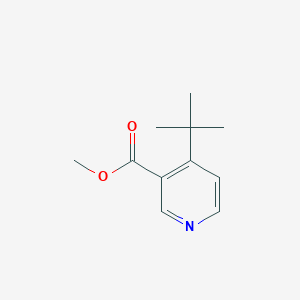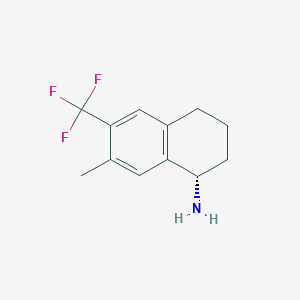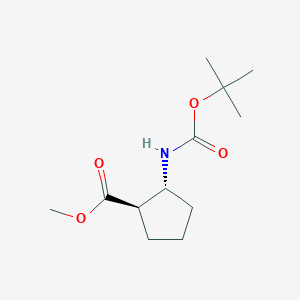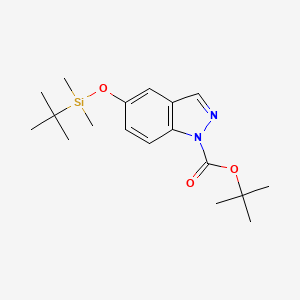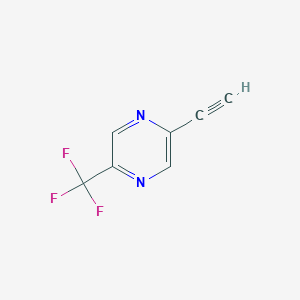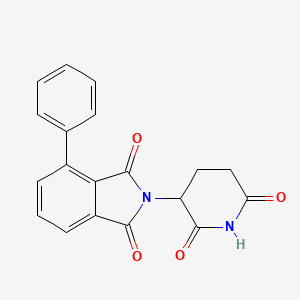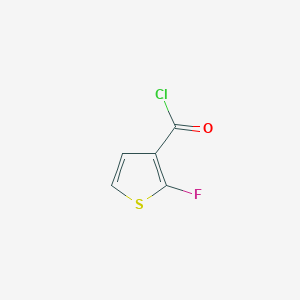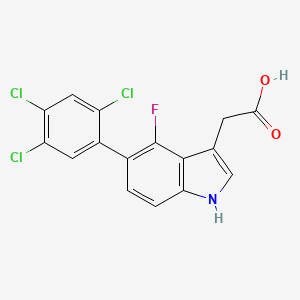
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a fluorine atom at the 4-position and a trichlorophenyl group at the 5-position of the indole ring, along with an acetic acid moiety at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Trichlorophenyl Group: The trichlorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the trichlorophenyl group reacts with a halogenated indole in the presence of a palladium catalyst.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where the indole derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or chlorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine or chlorine atoms.
Applications De Recherche Scientifique
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the trichlorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H9Cl3FNO2 |
|---|---|
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
2-[4-fluoro-5-(2,4,5-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H9Cl3FNO2/c17-10-5-12(19)11(18)4-9(10)8-1-2-13-15(16(8)20)7(6-21-13)3-14(22)23/h1-2,4-6,21H,3H2,(H,22,23) |
Clé InChI |
ZQVSHVBXNZMBAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=CC(=C(C=C3Cl)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
